2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
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Overview
Description
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound with the molecular formula C21H12N2. It is known for its unique structure, which includes a cyanomethyl group and a benzonitrile moiety.
Preparation Methods
The synthesis of 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ion under basic conditions.
Construction of the hex-3-ene-1,5-diyn-1-yl chain: This step involves coupling reactions, such as Sonogashira coupling, to form the carbon-carbon triple bonds.
Attachment of the benzonitrile moiety: This can be done through nucleophilic substitution reactions where the cyanomethyl group is introduced to the aromatic ring
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, depending on the reagents and conditions used.
Substitution: The cyanomethyl and benzonitrile groups can participate in nucleophilic or electrophilic substitution reactions, forming new derivatives
Common reagents used in these reactions include hydrogen gas (for reduction), potassium permanganate (for oxidation), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with molecular targets through its functional groups. The cyanomethyl and benzonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modify biological pathways and molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile include:
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzene: Lacks the nitrile group, affecting its reactivity and applications.
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzoic acid: Contains a carboxylic acid group instead of a nitrile, influencing its chemical behavior and biological activity
Properties
CAS No. |
823227-06-1 |
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Molecular Formula |
C21H12N2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[6-[3-(cyanomethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C21H12N2/c22-15-14-19-10-7-9-18(16-19)8-3-1-2-4-11-20-12-5-6-13-21(20)17-23/h1-2,5-7,9-10,12-13,16H,14H2 |
InChI Key |
HRVSZWRAIAVWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC(=C2)CC#N)C#N |
Origin of Product |
United States |
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